CB2 receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2 receptor antagonist 1 is a compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. CB2 receptor antagonists are of significant interest in scientific research due to their potential therapeutic applications in treating conditions such as neurodegenerative diseases, cancer, and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor antagonist 1 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a pyrido[1,2-a]pyrimidin-4-one scaffold.
Industrial Production Methods
Industrial production of CB2 receptor antagonists often employs high-throughput screening and optimization techniques to identify potent compounds. Advanced methods such as deep learning, pharmacophore modeling, and molecular docking are used to design and synthesize new antagonists with improved efficacy and selectivity .
Chemical Reactions Analysis
Types of Reactions
CB2 receptor antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule .
Scientific Research Applications
CB2 receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, cancer, and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mechanism of Action
CB2 receptor antagonist 1 exerts its effects by selectively binding to the CB2 receptor, thereby blocking the receptor’s activation by endogenous cannabinoids. This inhibition prevents the downstream signaling pathways associated with CB2 receptor activation, such as the reduction of cyclic adenosine monophosphate (cAMP) levels and the modulation of immune and inflammatory responses. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to CB2 receptor antagonist 1, including:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with significant binding affinity.
JWH-133: A CB2 receptor-selective agonist used for comparison in research studies .
Uniqueness
This compound is unique due to its specific structural features and high selectivity for the CB2 receptor. Its distinct pyrido[1,2-a]pyrimidin-4-one scaffold provides a strong binding affinity and antagonistic activity, making it a valuable tool in cannabinoid research and drug development .
Properties
Molecular Formula |
C28H47NO3 |
---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-11-(4-hexyl-3-methoxyphenoxy)undecanamide |
InChI |
InChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30) |
InChI Key |
RYKOIAODKINGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.